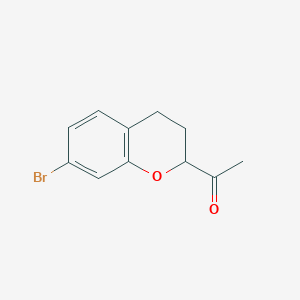
1-(7-Bromochroman-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Bromochroman-2-yl)ethan-1-one is a chemical compound that belongs to the class of chromanones. Chromanones are oxygen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom at the 7th position of the chroman ring and an ethanone group at the 1st position makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromochroman-2-yl)ethan-1-one typically involves the bromination of chroman-2-one followed by the introduction of an ethanone group. One common method is the bromination of chroman-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromochroman-2-one is then reacted with ethanoyl chloride in the presence of a base like pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(7-Bromochroman-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
1-(7-Bromochroman-2-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(7-Bromochroman-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanone group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the bromine atom and ethanone group, resulting in different biological activities.
7-Bromochroman-2-one: Similar structure but lacks the ethanone group.
1-(7-Chlorochroman-2-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine
Uniqueness
1-(7-Bromochroman-2-yl)ethan-1-one is unique due to the presence of both the bromine atom and the ethanone group, which contribute to its distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(7-bromo-3,4-dihydro-2H-chromen-2-yl)ethanone |
InChI |
InChI=1S/C11H11BrO2/c1-7(13)10-5-3-8-2-4-9(12)6-11(8)14-10/h2,4,6,10H,3,5H2,1H3 |
InChI Key |
WNAKOVXMWIEUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















